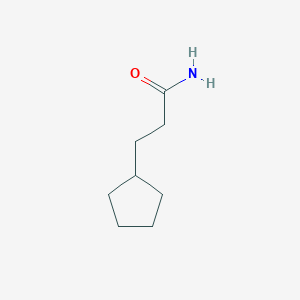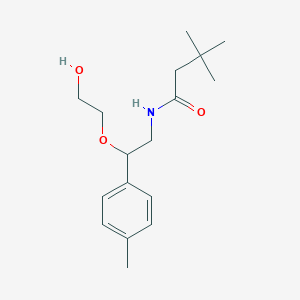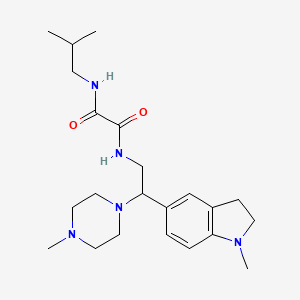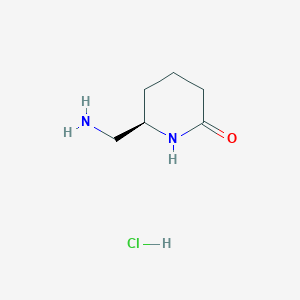
3-Cyclopentylpropionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentylpropionamide is a chemical compound with the CAS Number: 935-10-4 and a Molecular Weight of 141.21 .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 Carbon atoms, 15 Hydrogen atoms, and 1 Nitrogen atom . The exact structure would require more detailed analysis or experimental data.Physical and Chemical Properties Analysis
This compound has a molecular weight of 141.21 . Its physical and chemical properties, such as color, density, hardness, and melting and boiling points, would require more detailed analysis or experimental data .Applications De Recherche Scientifique
1. Polymerization and Application in Pharmaceuticals
3-Chloropropionyl chloride, a building block with similarities to 3-Cyclopentylpropionamide, has diverse applications in adhesives, pharmaceuticals, herbicides, and fungicides. Its production involves safety challenges and excessive use of chlorinating reagents. A study by Movsisyan et al. (2018) developed a continuous flow method for producing 3-chloropropionyl chloride, offering a safer, efficient alternative. This method is potentially applicable to similar compounds like this compound.
2. Inhibitory Effects on Viral Replication
A study by Xu et al. (2016) identified compounds that inhibit Zika virus infection and suppress infection-induced caspase-3 activity. The research highlighted the potential of certain chemical structures, possibly including this compound derivatives, to act as antiviral agents.
3. Biochemical Pharmacology
Köhler et al. (1985) studied raclopride, a substituted benzamide drug, for its high affinity for dopamine D-2 receptors in the rat brain. The structure and functional properties of raclopride, possibly related to this compound, underscore its significance in biochemical pharmacology research (Köhler et al., 1985).
4. Drug Discovery and Development
In the context of drug discovery, Qamar et al. (2020) investigated the structural basis of SARS-CoV-2 3CLpro and potential anti-COVID-19 drug discovery from medicinal plants. Their findings emphasize the importance of specific chemical structures, potentially including this compound, in developing treatments for infectious diseases.
Propriétés
IUPAC Name |
3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8(10)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMJJWOCROUNFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 6-phenyl-6-[(prop-2-enoylamino)methyl]-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2703423.png)
![5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline](/img/structure/B2703424.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-(3-phenylpropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703425.png)

![2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2703428.png)


![5-[(2-Chloro-4,6-dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2703432.png)
![1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2703433.png)
![4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2703434.png)

